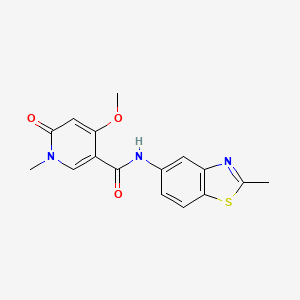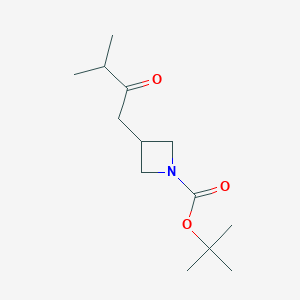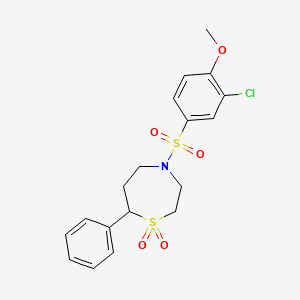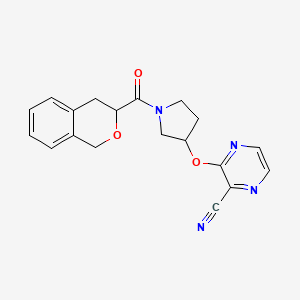![molecular formula C14H12FN5OS2 B2759485 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 886927-86-2](/img/structure/B2759485.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Mohareb et al. synthesized novel heterocyclic compounds from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . The synthesis of cyanoacetamides, which are important precursors for heterocyclic synthesis, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a 1,2,4-triazole ring, and a fluorophenyl group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom . The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms . The fluorophenyl group is a phenyl ring substituted with a fluorine atom.Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its structural components. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In a reported synthesis, the reaction took place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structural components. Thiophene, for instance, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Compounds with 1,2,4-triazole and thiophene groups have been synthesized through various chemical reactions, with their structures confirmed by techniques such as NMR, Mass Spectra, and IR Spectra. These compounds often exhibit significant biological activities due to their structural features (MahyavanshiJyotindra et al., 2011).
Antimicrobial Activities
A variety of synthesized compounds featuring the 1,2,4-triazole and thiophene scaffolds have been evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown promising results against a range of bacterial and fungal strains, highlighting their potential as antimicrobial agents (Baviskar et al., 2013).
Antitumor and Anticancer Properties
The antitumor and anticancer properties of triazole and thiophene derivatives have been investigated, with some compounds demonstrating potent activity against cancer cell lines. The structural modifications in these molecules contribute to their efficacy, providing a basis for the development of new anticancer drugs (Ghorab et al., 2015).
Antiviral Activities
Research into the antiviral properties of triazole-thiophene acetamide derivatives has also been conducted, with some compounds showing activity against human viruses. These findings indicate the potential of these compounds in antiviral therapy, particularly for treating diseases caused by specific viruses (Wujec et al., 2011).
Applications in Sensing and Molecular Probes
Derivatives of triazole and thiophene have been utilized in the design of fluorescent probes and sensors, taking advantage of their photophysical properties. These compounds can aggregate in aqueous solutions and demonstrate sensitivity to the micro-polarity of their environments, making them useful in detecting and sensing applications (Zhang et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of thiophene derivatives, which have been reported to possess a wide range of therapeutic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets and exhibit diverse pharmacological activities . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties
Pharmacokinetics
Thiophene derivatives are generally soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that the compound may have good bioavailability when administered via certain routes, but further studies are needed to confirm this.
Result of Action
Given the wide range of activities reported for thiophene derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.
Orientations Futures
The high binding energy for similar compounds suggests the need for further structure optimization and in-depth studies as potential inhibitors . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS2/c15-9-3-5-10(6-4-9)17-12(21)8-23-14-19-18-13(20(14)16)11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBWZYGPUSSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2759407.png)
![1-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2759408.png)
![N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide](/img/structure/B2759411.png)


![N-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-3-chlorobenzenesulfonamide](/img/structure/B2759415.png)


![3-amino-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759420.png)


